molecular formula C11H13BrO B1400973 4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene CAS No. 1341978-95-7

4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene

Cat. No.: B1400973
CAS No.: 1341978-95-7
M. Wt: 241.12 g/mol
InChI Key: LOLMWUNJYDMUHR-UHFFFAOYSA-N
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Description

4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene is a substituted aromatic compound featuring a bromine atom at the para position, a cyclopropylmethoxy group at the ortho position, and a methyl group at the meta position. The cyclopropylmethoxy group introduces steric and electronic effects distinct from simpler alkoxy substituents, making this compound valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

4-bromo-1-(cyclopropylmethoxy)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLMWUNJYDMUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene can be achieved through several methods. One common approach involves the bromination of 1-(cyclopropylmethoxy)-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: 1-(Cyclopropylmethoxy)-2-methylbenzene derivatives.

    Oxidation: 4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzoic acid.

    Reduction: 1-(Cyclopropylmethoxy)-2-methylbenzene.

Scientific Research Applications

4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.

    Biological Studies: The compound may be used in studies investigating its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can influence its reactivity and metabolic stability.

Comparison with Similar Compounds

The following analysis compares 4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene with structurally related brominated benzene derivatives, focusing on substituent effects, molecular properties, and synthesis methodologies.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Reference
This compound C11H13BrO 241.13* Bromo, cyclopropylmethoxy, methyl Not provided -
4-Bromo-1-isopropyl-2-methoxybenzene C10H13BrO 229.11 Bromo, isopropyl, methoxy 1369775-86-9
4-Bromo-1-(difluoromethoxy)-2-methylbenzene C8H7BrF2O 237.00 Bromo, difluoromethoxy, methyl 888327-32-0
4-Bromo-2-ethoxy-1-methylbenzene C9H11BrO 215.09 Bromo, ethoxy, methyl 33839-11-1
4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene C10H13BrO2 245.11* Bromo, methoxyethoxy, methyl 1291487-18-7

*Calculated based on molecular formula.

Key Observations:
  • This may influence reactivity in coupling reactions or metabolic stability in drug candidates. Methoxyethoxy groups () improve solubility in polar solvents due to ether linkages, whereas isopropyl groups () may enhance lipophilicity .
  • Molecular Weight and Applications :

    • Lower molecular weight analogs (e.g., 4-Bromo-2-ethoxy-1-methylbenzene, MW 215.09) may favor volatility in synthetic intermediates, while bulkier derivatives (e.g., MW 245.11 for methoxyethoxy-substituted compound) are suited for polymer or pharmaceutical applications requiring controlled release .
Reactivity Trends:
  • Bromine Reactivity : Bromine at the para position facilitates nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling, common in pharmaceutical intermediates. Steric hindrance from cyclopropylmethoxy may slow these reactions compared to methoxy analogs .
  • Stability : Fluorinated derivatives () exhibit enhanced resistance to metabolic degradation, whereas methoxy groups () are prone to demethylation under acidic conditions .

Biological Activity

4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13BrO
  • Molecular Weight : 253.14 g/mol
  • IUPAC Name : this compound

Pharmacological Activities

Research into the biological activities of this compound indicates several potential therapeutic effects:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, halogenated aromatic compounds have been noted for their effectiveness against various bacteria and fungi, suggesting that this compound may also possess similar properties .

2. Antitumor Activity

The antitumor potential of related brominated compounds has been documented. For example, certain derivatives have demonstrated efficacy against cancer cell lines such as MCF-7 (breast cancer) and H1299 (lung cancer) by inducing apoptosis and enhancing the effects of chemotherapeutic agents like doxorubicin .

The mechanisms through which this compound exerts its biological effects can be hypothesized based on its structural characteristics:

  • Halogen Substitution : The presence of bromine may enhance lipophilicity and contribute to membrane permeability, facilitating interaction with cellular targets.
  • Cyclopropyl Group : This moiety is known to influence the compound's reactivity and binding affinity to biological targets.

Case Study 1: Antimicrobial Efficacy

A study examining a series of brominated compounds indicated that those with cyclopropyl substituents exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results suggested a correlation between the presence of halogen atoms and increased potency .

Case Study 2: Antitumor Effects

In vitro studies on structurally similar compounds showed that they inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis, mediated through upregulation of pro-apoptotic factors .

Data Summary Table

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
AntitumorInduces apoptosis in MCF-7
Cell ProliferationInhibition in H1299 cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene
Reactant of Route 2
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4-Bromo-1-(cyclopropylmethoxy)-2-methylbenzene

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